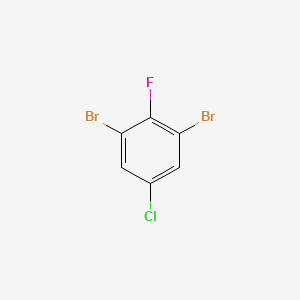

1,3-DIBROMO-5-CHLORO-2-FLUOROBENZENE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-chloro-2-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClF/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDGNXBQTFODGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805525-99-8 | |

| Record name | 5-Chloro-1,3-dibromo-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-dibromo-5-chloro-2-fluorobenzene (CAS Number 1805525-99-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dibromo-5-chloro-2-fluorobenzene is a polyhalogenated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring two bromine atoms, a chlorine atom, and a fluorine atom on a benzene ring, offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its utility in pharmaceutical and materials science research.

Section 1: Physicochemical Properties

This compound is a compound with the molecular formula C₆H₂Br₂ClF and a molecular weight of 288.34 g/mol .[1][2][3][4] While extensive experimental data for this specific isomer is not widely published, its physical properties can be inferred from available data and its chemical structure. It is expected to be a liquid or a low-melting solid at room temperature and is soluble in common organic solvents.[5]

| Property | Value | Source |

| CAS Number | 1805525-99-8 | [1][2][3][4][6][7][8][9][10][11][12] |

| Molecular Formula | C₆H₂Br₂ClF | [1][2][3][4][6][8][10][13] |

| Molecular Weight | 288.34 g/mol | [1][2][3][4][6][8][10][13] |

| Purity | ≥97% (commercially available) | [1][2][3][4] |

| Boiling Point | 245.4±35.0 °C at 760 mmHg (Predicted) | [7] |

| Flash Point | 102.2±25.9 °C (Predicted) | [7] |

| LogP | 4.0041 (Predicted) | [1] |

Section 2: Synthesis and Characterization

Representative Synthetic Protocol:

A potential synthetic approach could start from 4-chloro-1-fluorobenzene. The synthesis would involve a two-step bromination process. The regioselectivity of the bromination would be directed by the existing chloro and fluoro substituents.

Step 1 & 2: Dibromination of 4-chloro-1-fluorobenzene

-

To a solution of 4-chloro-1-fluorobenzene in a suitable solvent (e.g., dichloromethane or acetic acid), add a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃).

-

The reaction mixture is stirred at an appropriate temperature (which may range from room temperature to elevated temperatures) to facilitate the introduction of two bromine atoms onto the aromatic ring. The directing effects of the fluorine and chlorine atoms will influence the position of bromination.

-

The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The crude product is then purified using column chromatography to isolate the desired this compound isomer.

Caption: A plausible synthetic workflow for this compound.

Spectroscopic Characterization:

Due to the limited availability of published spectroscopic data for this specific compound, the following are predicted and experimentally observed (where available) spectral characteristics that would aid in its identification and characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals in the aromatic region, each corresponding to the two non-equivalent aromatic protons. The chemical shifts and coupling patterns will be influenced by the adjacent halogen substituents. An available ¹H NMR spectrum from a commercial supplier confirms the presence of signals in the aromatic region, consistent with the proposed structure.

¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum is predicted to display six distinct signals for the aromatic carbons. The chemical shifts will be significantly influenced by the attached halogens, with carbons bonded to fluorine exhibiting characteristic C-F coupling.

Mass Spectrometry (Predicted): The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of 288.34 g/mol . The isotopic pattern of the molecular ion will be characteristic of a compound containing two bromine atoms and one chlorine atom, with a distinctive M, M+2, M+4, and M+6 pattern. Key fragmentation patterns would likely involve the loss of halogen atoms.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching of the aromatic ring, and C-X (C-F, C-Cl, C-Br) stretching vibrations.

Section 3: Reactivity and Applications in Drug Development

The unique arrangement of halogen atoms in this compound provides multiple reactive sites for various organic transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.[5][14]

Cross-Coupling Reactions:

The bromine atoms are particularly susceptible to participating in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[5] This allows for the selective formation of new carbon-carbon and carbon-nitrogen bonds.

-

Suzuki Coupling: Reaction with boronic acids or their esters can introduce a wide range of aryl, heteroaryl, or alkyl groups.[15][16][17][18][19]

-

Stille Coupling: Coupling with organostannanes provides another versatile method for C-C bond formation.[13][20][21][22][23]

-

Buchwald-Hartwig Amination: This reaction enables the synthesis of arylamines by coupling with primary or secondary amines.[1][7][24][25][26]

The differential reactivity of the two bromine atoms, potentially influenced by the electronic effects of the adjacent fluorine and chlorine atoms, could allow for selective mono- or di-functionalization under carefully controlled reaction conditions.

Caption: Key cross-coupling reactions involving this compound.

Applications in Medicinal Chemistry:

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The title compound serves as a scaffold for the synthesis of novel fluorinated molecules with potential therapeutic applications. Its use as an intermediate allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.[5]

Section 4: Safety, Handling, and Disposal

As with all polyhalogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[5] These compounds can be irritants to the skin, eyes, and respiratory tract.[5] Chronic exposure to halogenated aromatics can have more severe health effects.[27]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes should be worn.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5]

Handling and Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]

-

Keep containers tightly sealed to prevent the release of vapors.

Disposal:

-

All waste containing this compound, including rinsates from glassware, should be collected as hazardous waste.

-

Halogenated organic waste must be segregated from non-halogenated waste and disposed of according to institutional and local regulations.[5]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its rich chemical functionality, particularly its propensity for cross-coupling reactions, makes it an important intermediate for the synthesis of complex molecules in the pharmaceutical and materials science industries. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its known and predicted properties, along with practical guidance for its synthesis, handling, and application. As research in these fields continues to advance, the utility of such highly functionalized aromatic compounds is expected to grow.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound 97% | CAS: 1805525-99-8 | AChemBlock [achemblock.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1805525-99-8 CAS Manufactory [m.chemicalbook.com]

- 9. This compound | CAS#:1805525-99-8 | Chemsrc [chemsrc.com]

- 10. allfluoro.com [allfluoro.com]

- 11. This compound|CAS 1805525-99-8|Adamas-beta|製品詳細 [tci-chemical-trading.com]

- 12. 1,3-Dibromo-5-chloro-2-fluorobenzene-景明化工股份有限公司 [echochemical.com]

- 13. Stille Coupling [organic-chemistry.org]

- 14. This compound | CAS 851386-26-8 | Properties, Applications, Safety, Supplier China [chlorobenzene.ltd]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. tcichemicals.com [tcichemicals.com]

- 19. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. Stille reaction - Wikipedia [en.wikipedia.org]

- 22. rsc.org [rsc.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - Merck Veterinary Manual [merckvetmanual.com]

An In-depth Technical Guide to 1,3-dibromo-5-chloro-2-fluorobenzene: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1,3-dibromo-5-chloro-2-fluorobenzene, a halogenated aromatic compound of significant interest to professionals in drug development, materials science, and synthetic chemistry. We will delve into its core physicochemical properties, with a detailed focus on the determination of its molecular weight, explore its applications as a versatile chemical intermediate, and discuss its safety and handling protocols.

Compound Identification and Molecular Structure

This compound is a polysubstituted benzene derivative. Its structure features a central benzene ring with five substituents: two bromine atoms, one chlorine atom, one fluorine atom, and two hydrogen atoms. The precise arrangement of these halogens on the aromatic ring dictates its reactivity and utility as a building block in complex syntheses.

The molecular formula for this compound is C₆H₂Br₂ClF.[1][2][3] This formula is the cornerstone for determining its exact molecular weight and understanding its stoichiometric relationships in chemical reactions.

Caption: Molecular structure of this compound.

Core Topic: Molecular Weight Determination

The molecular weight (MW) is a fundamental property, critical for stoichiometric calculations in synthesis, quantitative analysis, and formulation development. It is calculated by summing the atomic weights of each atom in the molecule.

Calculation Workflow:

The process begins with the established molecular formula: C₆H₂Br₂ClF .

-

Identify Constituent Elements: Carbon (C), Hydrogen (H), Bromine (Br), Chlorine (Cl), and Fluorine (F).

-

Count Atoms: Determine the number of atoms for each element from the formula.

-

Use Standard Atomic Weights: Utilize the standard atomic weights for each element (rounded to two decimal places for this calculation).

-

C: 12.01 u

-

H: 1.01 u

-

Br: 79.90 u

-

Cl: 35.45 u

-

F: 19.00 u

-

-

Calculate Total Mass: Multiply the atom count by the corresponding atomic weight for each element and sum the results.

This systematic approach ensures accuracy and traceability in the molecular weight calculation, a self-validating protocol essential for reproducible scientific work.

Data Summary Table: Molecular Weight Calculation

| Element | Symbol | Atom Count | Atomic Weight (u) | Total Mass Contribution (u) |

| Carbon | C | 6 | 12.01 | 72.06 |

| Hydrogen | H | 2 | 1.01 | 2.02 |

| Bromine | Br | 2 | 79.90 | 159.80 |

| Chlorine | Cl | 1 | 35.45 | 35.45 |

| Fluorine | F | 1 | 19.00 | 19.00 |

| Total | 288.33 |

The calculated molecular weight is 288.33 g/mol . This value is consistent with data from multiple chemical suppliers and databases, which report a molecular weight of 288.34 g/mol .[1][2][3][4] The minor discrepancy arises from rounding differences in the atomic weights used.

Physicochemical and Safety Properties

Understanding the physical and safety characteristics of a compound is paramount for its proper handling, storage, and application in experimental design.

Table of Properties:

| Property | Value | Source(s) |

| CAS Number | 1805525-99-8 | [2][4] |

| Molecular Formula | C₆H₂Br₂ClF | [1][2][3][4] |

| IUPAC Name | This compound | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Purity | Typically ≥96% | [2] |

Note: Properties such as melting and boiling points can vary between isomers. Data for the closely related isomer 1,3-Dibromo-2-chloro-5-fluorobenzene (CAS 179897-90-6) includes a melting point of 85-87 °C and a boiling point of 260 °C.[3]

Safety and Handling:

As a halogenated organic compound, this compound requires careful handling in a well-ventilated area, preferably a chemical fume hood.

-

GHS Pictogram: GHS07 (Warning).[2]

-

Hazard Statements:

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is mandatory.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and open flames.[5] Containers must be tightly sealed and made of corrosion-resistant material to prevent leakage and degradation from air or moisture.[5]

Applications in Research and Development

The unique arrangement of multiple, distinct halogen atoms on the benzene ring makes this compound a highly valuable and versatile intermediate in organic synthesis. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective, stepwise functionalization.

Core Applications:

-

Pharmaceutical Synthesis: This compound is a key building block in drug discovery and development.[5] Its structure can serve as a scaffold for creating complex molecules with specific biological activities. It is particularly useful in synthesizing novel antibacterial agents, where the halogen atoms can contribute to the core pharmacophore, enhancing antibacterial activity and pharmacokinetic properties.[5]

-

Cross-Coupling Reactions: The two bromine atoms are excellent leaving groups for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5][6][7] This enables chemists to efficiently form new carbon-carbon or carbon-heteroatom bonds, constructing the complex molecular architectures required for modern therapeutics and advanced materials.[7]

-

Materials Science: It serves as a monomer or precursor for the synthesis of special functional polymers.[5] Incorporating this halogenated structure into a polymer backbone can impart desirable properties such as high thermal stability, chemical resistance, and unique optical or electrical characteristics.[5]

-

Agrochemicals: Like other halogenated benzenes, this compound and its derivatives are instrumental in creating advanced pesticides and herbicides, contributing to improved crop protection.[7]

Experimental Workflow: Conceptual Suzuki Coupling

The following diagram illustrates a conceptual workflow where this compound is used in a regioselective Suzuki coupling reaction, a common strategy in drug development.

Caption: Conceptual workflow for a regioselective Suzuki coupling reaction.

This strategic utility in building complex molecules underscores the compound's importance, making it indispensable in many fields from drug development to materials science.[5]

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for molecular architects. Its precisely defined molecular weight of 288.34 g/mol is the starting point for its quantitative use in the laboratory. Its structural features, characterized by multiple, differentially reactive halogen atoms, provide a versatile platform for the synthesis of novel pharmaceuticals, high-performance polymers, and other fine chemicals. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, enables researchers and drug development professionals to fully leverage its synthetic potential.

References

- 1. 1,3-DIBROMO-2-CHLORO-5-FLUOROBENZENE | CAS [matrix-fine-chemicals.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 1,3-Dibromo-2-chloro-5-fluorobenzene CAS#: 179897-90-6 [m.chemicalbook.com]

- 4. This compound 97% | CAS: 1805525-99-8 | AChemBlock [achemblock.com]

- 5. This compound | CAS 851386-26-8 | Properties, Applications, Safety, Supplier China [chlorobenzene.ltd]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Physical Properties of 1,3-Dibromo-5-chloro-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1,3-Dibromo-5-chloro-2-fluorobenzene is a highly substituted aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique arrangement of halogen atoms—two bromine, one chlorine, and one fluorine—on the benzene ring imparts distinct reactivity and physicochemical properties. This guide provides a comprehensive overview of the known physical characteristics of this compound, offering valuable insights for its application in pharmaceutical and agrochemical research and development. The strategic placement of these halogens allows for selective functionalization, making it a key intermediate in the synthesis of complex target molecules.

Molecular Structure and Identification

The foundational step in understanding the physical properties of any compound is a clear identification of its molecular structure.

Systematic Name: this compound CAS Number: 1805525-99-8 Molecular Formula: C₆H₂Br₂ClF Molecular Weight: 288.34 g/mol

The structure of this compound is depicted in the following diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for its handling, reaction setup, and purification. The table below summarizes the available and predicted physicochemical data for this compound.

| Property | Value | Source |

| Appearance | Light blue to blue solid | --INVALID-LINK-- |

| Colorless to light yellow liquid | --INVALID-LINK-- | |

| Boiling Point | 245.4 ± 35.0 °C (Predicted) | --INVALID-LINK--[1] |

| Density | 2.089 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK--, --INVALID-LINK--[2] |

| Solubility | Poor in water; Soluble in organic solvents such as ether, chloroform, and dichloromethane. | --INVALID-LINK-- |

| LogP | 4.0041 (Predicted) | --INVALID-LINK--[3] |

Note: There is conflicting information regarding the physical state of this compound at room temperature. Researchers should verify the physical state of their specific batch.

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two hydrogen atoms on the benzene ring. The chemical shifts and coupling patterns will be influenced by the surrounding halogen atoms.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts being significantly affected by the electronegativity of the directly attached halogen substituents.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for a substituted benzene ring. Key expected vibrations include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-Br stretching: ~600-500 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹

-

C-F stretching: ~1250-1000 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing two bromine atoms and one chlorine atom. The molecular ion peak (M⁺) would be observed at m/z 286, 288, 290, and 292, with relative intensities determined by the natural abundance of the bromine and chlorine isotopes.

Synthesis and Reactivity Insights

This compound is typically synthesized through multi-step sequences involving halogenation and diazotization reactions. A plausible synthetic pathway starts from a suitably substituted aniline, such as 4-chloro-2-fluoroaniline.

Caption: A plausible synthetic workflow for this compound.

The reactivity of this compound is governed by the electronic effects of the four halogen substituents. The fluorine atom, being the most electronegative, and the bromine and chlorine atoms act as electron-withdrawing groups, influencing the reactivity of the aromatic ring in electrophilic and nucleophilic substitution reactions. The bromine atoms are typically the most labile sites for metal-halogen exchange or cross-coupling reactions, providing a handle for further molecular elaboration.

Experimental Protocol: A Generalized Sandmeyer Reaction

While a specific protocol for this compound is not publicly detailed, the following generalized procedure for a Sandmeyer reaction, a common method for synthesizing aryl halides from anilines, provides a framework for its synthesis from the corresponding aniline precursor.[4][5]

Objective: To replace the amino group of a dibromo-chloro-fluoroaniline with a bromine atom.

Materials:

-

Dibromo-chloro-fluoroaniline precursor

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Cuprous bromide (CuBr)

-

Hydrobromic acid (HBr)

-

Dichloromethane (or other suitable organic solvent)

-

Ice

-

Water

-

Sodium bicarbonate solution

-

Brine

Procedure:

-

Diazotization:

-

In a flask equipped with a stirrer and thermometer, dissolve the aniline precursor in concentrated sulfuric acid, keeping the temperature below 5 °C with an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional period at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate reaction vessel, prepare a solution of cuprous bromide in hydrobromic acid.

-

Heat the cuprous bromide solution to the appropriate reaction temperature (e.g., 100-130 °C).

-

Slowly add the cold diazonium salt solution to the hot cuprous bromide solution. Vigorous gas evolution (N₂) will be observed.

-

-

Work-up and Purification:

-

After the addition is complete, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain the desired this compound.

-

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled, remove person to fresh air and keep comfortable for breathing.

-

Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a valuable, highly functionalized building block for the synthesis of complex organic molecules. Its distinct physical properties, governed by its unique halogen substitution pattern, make it a compound of interest for researchers in drug discovery and materials science. This guide provides a consolidated source of its known physical and chemical characteristics to aid in its safe and effective use in the laboratory. Further experimental validation of the predicted data is encouraged to build a more complete profile of this important synthetic intermediate.

References

- 1. This compound | CAS#:1805525-99-8 | Chemsrc [chemsrc.com]

- 2. alfa-industry.com [alfa-industry.com]

- 3. chemscene.com [chemscene.com]

- 4. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 5. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Structure Elucidation of 1,3-dibromo-5-chloro-2-fluorobenzene

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the definitive structure elucidation of 1,3-dibromo-5-chloro-2-fluorobenzene. This polysubstituted benzene is a valuable building block in medicinal and materials chemistry, making its unambiguous characterization essential for reproducible research and development.[1] This document moves beyond a simple recitation of techniques, focusing instead on the logical workflow and the synergistic interplay between mass spectrometry, infrared spectroscopy, and multinuclear magnetic resonance spectroscopy. We detail the theoretical basis for expected outcomes, the causality behind experimental choices, and the integrated analysis required to confirm the precise substitution pattern of this complex aromatic halide. The protocols and interpretive frameworks described herein are designed to serve as a self-validating system for researchers.

Introduction and Strategic Overview

This compound (Molecular Formula: C₆H₂Br₂ClF; Molecular Weight: 288.34 g/mol ) is a key chemical intermediate used in the synthesis of specialized pharmaceuticals and functional polymers.[1][2] The presence of four different halogen substituents on a benzene ring presents a significant analytical challenge. The primary goal of structure elucidation is to unequivocally confirm the 1,2,3,5-substitution pattern and rule out all other potential regioisomers that may arise during synthesis.

Common synthetic routes, such as the Sandmeyer reaction involving the diazotization of a substituted aniline, can sometimes yield isomeric byproducts.[3][4] Therefore, a rigorous analytical workflow is not merely confirmatory but essential for ensuring sample purity and validating synthetic outcomes. Our approach is grounded in a logical progression of experiments, where each technique provides a unique piece of the structural puzzle.

Caption: Logical workflow for the structure elucidation of this compound.

Foundational Analysis: Confirming the Basics

Mass Spectrometry (MS): Molecular Weight and Isotopic Signature

Expertise & Causality: The first analytical step for any novel or synthesized compound should be mass spectrometry. Its primary purpose is to confirm that the compound has the correct molecular weight corresponding to its expected formula. For polyhalogenated compounds, MS offers a secondary, powerful validation through the distinct isotopic patterns of chlorine and bromine.

Experimental Protocol & Data Interpretation:

-

Technique: Electron Ionization (EI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is ideal. Gas Chromatography-Mass Spectrometry (GC-MS) is often used to ensure the analysis of a pure compound.[5][6]

-

Expected Molecular Ion (M⁺): The nominal molecular mass is 288 Da. The high-resolution mass should be approximately 285.81958 Da for the lightest isotopologue (C₆H₂⁷⁹Br₂³⁵ClF).[2]

-

Isotopic Pattern Analysis (Self-Validation): The presence of two bromine atoms and one chlorine atom creates a highly characteristic cluster of peaks for the molecular ion. This pattern is the most critical diagnostic feature in the mass spectrum.

-

Bromine Isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%)

-

Chlorine Isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%)

-

The resulting pattern will show significant peaks at M⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺, with relative intensities dictated by the statistical combination of these isotopes. The [M+2]⁺ and [M+4]⁺ peaks will be the most intense in the cluster, providing unambiguous confirmation of the Br₂Cl composition.

-

-

Fragmentation: Common fragmentation pathways involve the loss of halogen atoms. Expect to see fragment ions corresponding to [M-Br]⁺ and [M-Cl]⁺.

Infrared (IR) Spectroscopy: Functional Groups and Substitution Pattern

Expertise & Causality: IR spectroscopy is used to confirm the presence of the benzene ring and the absence of other functional groups (like O-H or C=O) that might indicate impurities or side products.[7] Furthermore, the "fingerprint" region contains absorptions related to the C-H bending modes, which are sensitive to the substitution pattern on the aromatic ring.[8]

Experimental Protocol & Data Interpretation:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet if solid.

-

Data Analysis: The spectrum should be analyzed for key absorption bands. The absence of strong signals outside these regions is as important as their presence.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of C-H bonds on the aromatic ring.[9] |

| Aromatic C=C Stretch | 1600 - 1450 | Two to three sharp bands confirm the benzene ring skeleton.[10] |

| C-F Stretch | 1250 - 1100 | A strong band indicating the carbon-fluorine bond. |

| C-Cl Stretch | 800 - 600 | Indicates the carbon-chlorine bond. |

| C-Br Stretch | 650 - 500 | Indicates the carbon-bromine bonds. |

| C-H Out-of-Plane Bending | 900 - 700 | The specific pattern in this region is a fingerprint for the 1,2,3,5-tetrasubstitution pattern. |

Definitive Structure Determination: Multinuclear NMR Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms. By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns of ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the exact arrangement of substituents.

¹H NMR Spectroscopy: Proton Environment and Connectivity

Protocol & Interpretation:

-

Solvent: A deuterated solvent with no interfering signals, such as CDCl₃ or C₆D₆, should be used.

-

Prediction: The structure of this compound contains two aromatic protons in chemically distinct environments (H-4 and H-6, using IUPAC numbering where F is at C-2). Therefore, two signals are expected.

-

Chemical Shift: Both protons are on a highly electron-withdrawn ring, so their signals are expected in the range of δ 7.0–7.8 ppm.

-

Coupling (The Key to Assignment):

-

⁴J H-H (meta-coupling): The two protons are meta to each other. They will split each other into doublets with a small coupling constant of approximately 2-3 Hz.

-

J H-F (fluorine coupling): The key differentiator is the coupling to the ¹⁹F nucleus. H-6 is four bonds away (⁴J H-F), while H-4 is five bonds away (⁵J H-F). Typically, ⁴J coupling is larger than ⁵J coupling.

-

Expected Pattern:

-

H-6 Signal: A doublet of doublets (dd) with a larger coupling to ¹⁹F (e.g., ~6-8 Hz) and a smaller coupling to H-4 (~2-3 Hz).

-

H-4 Signal: A doublet of doublets (dd) with a smaller coupling to ¹⁹F (e.g., ~1-3 Hz) and the meta-coupling to H-6 (~2-3 Hz). This differential coupling allows for unambiguous assignment of each proton.

-

-

¹³C NMR Spectroscopy: The Carbon Skeleton

Protocol & Interpretation:

-

Technique: A standard proton-decoupled ¹³C NMR experiment is performed.

-

Prediction: Due to the lack of symmetry, all six carbon atoms in the benzene ring are chemically unique. Therefore, six distinct signals are expected in the aromatic region (δ 110–160 ppm).

-

Chemical Shifts & Coupling:

-

The chemical shifts are influenced by the electronegativity and anisotropic effects of the four halogen substituents.

-

C-F Coupling: The most diagnostic feature will be the large one-bond coupling constant (¹J C-F) for the carbon directly attached to fluorine (C-2), which will appear as a large doublet (typically > 240 Hz).

-

The carbons ortho (C-1, C-3) and meta (C-6) to the fluorine will also show smaller C-F couplings (²J C-F and ³J C-F, respectively), further confirming their positions relative to the fluorine atom. The presence of these six distinct, coupled signals provides powerful validation of the proposed structure.

-

| Nucleus | Predicted Data Summary |

| ¹H NMR | Two signals (2H total intensity), both appearing as doublets of doublets (dd) in the δ 7.0-7.8 ppm range. Different H-F coupling constants will allow for specific assignment. |

| ¹³C NMR | Six distinct signals in the aromatic region. C-2 will show a large ¹J C-F coupling (>240 Hz). C-1, C-3, and C-6 will show smaller but observable C-F couplings. |

Absolute Proof: Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is considered the "gold standard" for structure proof.[11] It provides a definitive, three-dimensional map of electron density, revealing the precise location of each atom in the crystal lattice.[12]

Applicability:

-

This technique is contingent on the ability to grow a suitable, single crystal from the purified material.

-

If successful, the resulting structure confirms not only the connectivity but also precise bond lengths, bond angles, and intermolecular interactions.[13]

-

The Cambridge Structural Database (CSD) contains crystal structures for closely related isomers, such as 1,3-dibromo-2-chloro-5-fluorobenzene, demonstrating the viability of this technique for this class of compounds.[2]

Summary and Physicochemical Properties

The structure of this compound is elucidated through a systematic and integrated analytical approach. Mass spectrometry confirms the molecular weight and elemental formula, while IR spectroscopy verifies the aromatic nature of the compound. The definitive arrangement of the substituents is established by multinuclear NMR spectroscopy, where the distinct chemical shifts and, most importantly, the spin-spin coupling patterns in both the ¹H and ¹³C spectra provide irrefutable evidence for the 1,3-dibromo-5-chloro-2-fluoro substitution pattern. Each piece of data serves to validate the others, culminating in a highly confident structural assignment.

| Property | Value | Source |

| IUPAC Name | This compound | [14] |

| CAS Number | 1805525-99-8 | [14][15][16] |

| Molecular Formula | C₆H₂Br₂ClF | [14][16] |

| Molecular Weight | 288.34 g/mol | [14][16] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

References

- 1. This compound | CAS 851386-26-8 | Properties, Applications, Safety, Supplier China [chlorobenzene.ltd]

- 2. 1,3-Dibromo-2-chloro-5-fluorobenzene | C6H2Br2ClF | CID 2724604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 4. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 5. Gas chromatography-triple-quadrupole mass spectrometry for analysis of selected polyhalogenated pollutants in plants. Comparison of extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of a Wide Class of Organic Compounds by Chromatograph Mass Spectrometry - Astakhov - Analitika [journals.eco-vector.com]

- 7. Introduction to IR Spectra [webspectra.chem.ucla.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. This compound 97% | CAS: 1805525-99-8 | AChemBlock [achemblock.com]

- 15. labsolu.ca [labsolu.ca]

- 16. chemscene.com [chemscene.com]

solubility of 1,3-dibromo-5-chloro-2-fluorobenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1,3-dibromo-5-chloro-2-fluorobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the . The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and provides a predicted solubility profile in various common organic solvents. A detailed experimental protocol for determining solubility is also presented, along with essential safety precautions.

Introduction

This compound is a polyhalogenated aromatic compound. Such compounds are pivotal as intermediates in the synthesis of a wide array of specialized chemicals, including pharmaceuticals and materials with unique properties[1]. The arrangement of different halogen atoms on the benzene ring imparts specific chemical reactivity and physical characteristics to the molecule. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation, as it dictates solvent selection, reaction conditions, and product isolation strategies.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physical and chemical properties. For this compound, these properties provide the foundation for understanding its behavior in different solvent environments.

| Property | Value/Description | Source(s) |

| Molecular Formula | C₆H₂Br₂ClF | [2] |

| Molecular Weight | 288.34 g/mol | [2] |

| Appearance | Colorless to light yellow liquid under normal conditions. | [1] |

| Odor | Has a characteristic special smell which may be irritating. | [1] |

| Water Solubility | Expected to be low due to the hydrophobic nature of the benzene ring and carbon-halogen bonds. |

Theoretical Principles of Solubility in Organic Solvents

The solubility of this compound is governed by the principle of "like dissolves like," which is fundamentally about the balance of intermolecular forces between the solute and the solvent molecules.

Intermolecular Forces at Play:

-

London Dispersion Forces: As a relatively large molecule with numerous electrons, this compound exhibits significant London dispersion forces. These forces are the primary interactions with nonpolar solvents.

-

Dipole-Dipole Interactions: The electronegative halogen atoms (F, Cl, Br) create a net dipole moment in the molecule, allowing for dipole-dipole interactions with polar solvent molecules.

-

Halogen Bonding: A crucial and specific interaction for this class of compounds is halogen bonding. This occurs when there is a region of positive electrostatic potential on the surface of the halogen atom (the σ-hole), which can interact with a Lewis base (e.g., the oxygen or nitrogen atom of a polar solvent)[3][4]. The strength of this interaction generally increases with the polarizability of the halogen, in the order of I > Br > Cl > F[4].

The interplay of these forces determines the extent to which the solute-solvent interactions can overcome the solute-solute and solvent-solvent interactions, leading to dissolution.

References

A Spectroscopic Guide to 1,3-dibromo-5-chloro-2-fluorobenzene: A Predictive Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed predictive analysis of the spectral data for 1,3-dibromo-5-chloro-2-fluorobenzene (C₆H₂Br₂ClF), a polysubstituted aromatic compound of interest in organic synthesis and drug discovery. Due to the limited availability of experimental spectral data in public databases, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with comparative data from analogous compounds, to offer a robust and scientifically grounded prediction of its spectral characteristics.

Molecular Structure and Overview

This compound is a halogenated benzene derivative with a molecular weight of 288.34 g/mol .[1][2][3] Its structure, featuring a complex substitution pattern, gives rise to a unique spectral fingerprint that is crucial for its identification and characterization in synthetic chemistry. This guide will deconstruct the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra to provide a comprehensive understanding of its spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR spectra of this compound are based on the analysis of substituent effects on chemical shifts and coupling constants in aromatic systems.[4][5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.5 - 7.8 | Doublet of Doublets (dd) | ~2-3 Hz (⁴JHF), ~0.5-1 Hz (⁵JHH) | H-6 |

| ~7.2 - 7.5 | Doublet of Doublets (dd) | ~8-9 Hz (³JHH), ~2-3 Hz (⁴JHF) | H-4 |

Causality Behind Predictions:

-

Chemical Shifts: The electron-withdrawing nature of the halogen substituents will deshield the aromatic protons, causing them to resonate downfield, typically in the range of δ 7.0-8.0 ppm.[4] The precise chemical shifts are influenced by the cumulative electronic effects of all four halogens. The fluorine atom, being the most electronegative, will have a significant impact on the adjacent protons.

-

Multiplicity and Coupling:

-

H-6: This proton is expected to show coupling to the fluorine atom at position 2 (a four-bond coupling, ⁴JHF, typically 2-3 Hz) and to the proton at position 4 (a five-bond coupling, ⁵JHH, typically 0.5-1 Hz), resulting in a doublet of doublets.

-

H-4: This proton will exhibit a larger three-bond coupling (³JHH, typically 8-9 Hz) to the proton at H-6 and a four-bond coupling to the fluorine atom (⁴JHF, typically 2-3 Hz), also resulting in a doublet of doublets.

-

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display six unique signals, corresponding to the six carbon atoms of the benzene ring.

Table 2: Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |

| ~155 - 160 (d, ¹JCF ≈ 250 Hz) | C-2 | Directly attached to fluorine, large C-F coupling. |

| ~135 - 140 | C-5 | Attached to chlorine. |

| ~125 - 130 | C-1 | Attached to bromine. |

| ~120 - 125 | C-3 | Attached to bromine. |

| ~115 - 120 (d, ²JCF ≈ 20-25 Hz) | C-1 & C-3 | Two-bond coupling to fluorine. |

| ~110 - 115 (d, ³JCF ≈ 5-10 Hz) | C-4 & C-6 | Three-bond coupling to fluorine. |

Causality Behind Predictions:

-

Chemical Shifts: The chemical shifts of the carbon atoms are heavily influenced by the electronegativity of the directly attached halogens.[6][7] The carbon atom bonded to the highly electronegative fluorine (C-2) will be the most downfield. The carbons attached to bromine and chlorine will also be downfield compared to unsubstituted benzene.

-

Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum will be the presence of carbon-fluorine coupling.[7]

-

C-2: Will appear as a doublet with a large one-bond coupling constant (¹JCF) of approximately 250 Hz.

-

C-1 and C-3: Will also be split into doublets due to two-bond coupling (²JCF) with fluorine, with a smaller coupling constant of around 20-25 Hz.

-

C-4 and C-6: Will show even smaller three-bond coupling (³JCF) to the fluorine atom, in the range of 5-10 Hz.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups and vibrational modes within a molecule. The predicted IR spectrum of this compound is based on characteristic absorption frequencies for aromatic compounds and carbon-halogen bonds.[8][9][10]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | Aromatic C-H stretching |

| 1600 - 1450 | Medium to Weak | Aromatic C=C ring stretching |

| 1250 - 1000 | Strong | C-F stretching |

| 850 - 550 | Strong | C-Cl stretching |

| 690 - 515 | Strong | C-Br stretching |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

Causality Behind Predictions:

-

Aromatic Vibrations: The presence of the benzene ring will give rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region.[8]

-

Carbon-Halogen Bonds: The most prominent features in the fingerprint region will be the strong absorptions corresponding to the stretching vibrations of the carbon-halogen bonds. The C-F stretch is expected at the highest frequency, followed by the C-Cl and C-Br stretches at lower wavenumbers, consistent with the increasing mass of the halogen atom.[9][10]

-

Substitution Pattern: The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted electron ionization (EI) mass spectrum of this compound will be characterized by a distinct isotopic pattern for the molecular ion and subsequent fragment ions.[11][12][13]

Molecular Ion Peak

The molecular ion peak (M⁺) is expected at m/z 288 (for the most abundant isotopes ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F). A key feature will be the complex isotopic pattern arising from the presence of two bromine atoms and one chlorine atom.

-

Bromine Isotopes: Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. The presence of two bromine atoms will result in a characteristic M, M+2, M+4 pattern with relative intensities of approximately 1:2:1.

-

Chlorine Isotopes: Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio. This will further complicate the isotopic cluster of the molecular ion.

The combination of these isotopic patterns will produce a unique and readily identifiable cluster for the molecular ion.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is expected to proceed through the loss of halogen atoms and other neutral fragments.

Diagram: Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound.

Causality Behind Predictions:

-

Loss of Halogens: The initial fragmentation is likely to involve the loss of a bromine radical (Br•), which is a good leaving group, to form an ion at m/z ~209. Loss of a chlorine radical (Cl•) to give an ion at m/z ~253 is also possible.

-

Sequential Losses: Subsequent fragmentations may involve the loss of the second bromine atom or other halogen atoms.

-

Aromatic Core: The stability of the aromatic ring suggests that fragments corresponding to the halogenated benzene core will be prominent.

Experimental Protocols

While experimental data for the target molecule is scarce, the following are standard protocols for acquiring the spectral data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet if the compound is a solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or through a gas chromatograph).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the NMR, IR, and MS spectral data for this compound. The predictions are firmly rooted in fundamental spectroscopic principles and comparative analysis of similar structures. It is our hope that this detailed analysis will serve as a valuable resource for researchers in the synthesis, identification, and application of this and related halogenated aromatic compounds.

References

- 1. 1,3-DIBROMO-2-CHLORO-5-FLUOROBENZENE | CAS [matrix-fine-chemicals.com]

- 2. This compound 97% | CAS: 1805525-99-8 | AChemBlock [achemblock.com]

- 3. chemscene.com [chemscene.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The fragmentation of doubly charged ions of halogenated benzenes (1979) | Miran Medved | 48 Citations [scispace.com]

- 12. Benzene, 1,3-dibromo- [webbook.nist.gov]

- 13. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to 1,3-Dibromo-5-chloro-2-fluorobenzene for Advanced Chemical Synthesis

This guide provides an in-depth technical overview of 1,3-dibromo-5-chloro-2-fluorobenzene, a versatile polyhalogenated aromatic compound. It is intended for researchers, scientists, and drug development professionals who utilize complex building blocks in advanced organic synthesis. This document covers commercial sourcing, key chemical applications with detailed protocols, quality control methodologies, and essential safety and handling information.

Introduction to a Key Synthetic Building Block

This compound (CAS No. 1805525-99-8) is a highly functionalized aromatic compound that has gained significant traction as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring two bromine atoms, a chlorine atom, and a fluorine atom, offers multiple reactive sites with differential reactivity, enabling chemists to perform a wide range of selective transformations.

The presence of three distinct halogen atoms allows for regioselective functionalization through various cross-coupling reactions, making it an invaluable tool for constructing intricate molecular architectures. The fluorine substituent can also impart desirable physicochemical properties to the final products, such as enhanced metabolic stability and binding affinity.

Commercial Availability and Supplier Specifications

A reliable supply of high-purity starting materials is critical for reproducible and successful research and development. This compound is commercially available from a number of reputable chemical suppliers. The typical purity offered is ≥97%. Below is a comparative table of some of the key suppliers and their product specifications.

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight |

| Thermo Scientific Chemicals | - | ≥98% | 179897-90-6 | C₆H₂Br₂ClF | 288.34 |

| ChemScene | CS-0060163 | ≥97% | 1805525-99-8 | C₆H₂Br₂ClF | 288.34 |

| Advanced ChemBlocks | W158671 | 97% | 1805525-99-8 | C₆H₂Br₂ClF | 288.34 |

| LabSolutions | - | 96% | 1805525-99-8 | C₆H₂Br₂ClF | 288.34 |

Note: Product numbers and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Strategic Applications in Chemical Synthesis

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents, which can be selectively addressed in various cross-coupling reactions. The general order of reactivity for palladium-catalyzed cross-coupling reactions is I > Br > Cl. This allows for sequential functionalization of the molecule.

Below are detailed protocols for some of the most common and powerful transformations involving this versatile building block.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds.[2] Due to the higher reactivity of the C-Br bonds compared to the C-Cl bond, selective mono- or di-arylation can be achieved.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Selective Mono-arylation

-

To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Heat the reaction mixture to 85 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl halide.[3][4] Similar to the Suzuki reaction, the C-Br bonds can be selectively functionalized.

Caption: Sonogashira coupling of this compound.

Experimental Protocol: Mono-alkynylation

-

To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous triethylamine (5 mL) and the terminal alkyne (1.2 mmol).

-

Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[5][6][7] This reaction is crucial for the preparation of many pharmaceutical compounds.

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol: Mono-amination

-

In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

-

Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

-

Add anhydrous toluene (5 mL).

-

Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Quality Control and Analytical Methodologies

Ensuring the purity and identity of this compound is paramount for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.

Representative Certificate of Analysis

Below is an example of a Certificate of Analysis for this compound, outlining the typical tests and specifications.

Certificate of Analysis

| Product Name: | This compound |

| CAS Number: | 1805525-99-8 |

| Lot Number: | XXXXXX |

| Molecular Formula: | C₆H₂Br₂ClF |

| Molecular Weight: | 288.34 |

| Appearance: | Colorless to light yellow liquid |

| Purity (by GC): | ≥97.0% |

| Identity (by ¹H NMR): | Conforms to structure |

| Water Content (by Karl Fischer): | ≤0.1% |

Analytical Methods

Gas Chromatography (GC)

GC is a primary technique for assessing the purity of this compound.

-

Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

-

Detector: Flame Ionization Detector (FID) at 300 °C.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used as an orthogonal technique to GC for purity determination, particularly for identifying non-volatile impurities.[8][9][10]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV at 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the structure and identity of the compound.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show two doublets in the aromatic region, characteristic of the two protons on the benzene ring.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show six distinct signals for the aromatic carbons.

-

¹⁹F NMR (376 MHz, CDCl₃): The fluorine NMR will show a singlet for the single fluorine atom.

Safety, Handling, and Storage

As a halogenated organic compound, this compound should be handled with appropriate safety precautions.

-

Hazard Summary: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Work in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

References

- 1. This compound | CAS 851386-26-8 | Properties, Applications, Safety, Supplier China [chlorobenzene.ltd]

- 2. m.youtube.com [m.youtube.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Measurement of total polychlorinated biphenyls (PCBs) in catalytic combustion effluents using a simple HPLC procedure (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to Electrophilic Substitution on 1,3-Dibromo-5-chloro-2-fluorobenzene

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on the novel polysubstituted aromatic compound, 1,3-dibromo-5-chloro-2-fluorobenzene. The document delineates the theoretical framework governing the regioselectivity of EAS reactions on this highly deactivated ring system. We will explore the interplay of inductive and resonance effects of the four halogen substituents, predict the most probable sites of electrophilic attack, and provide detailed, field-proven protocols for key electrophilic substitution reactions, including nitration, bromination, and Friedel-Crafts acylation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this unique chemical entity in synthetic applications.

Introduction: The Challenge of Polysubstituted Arenes

Polyhalogenated aromatic compounds are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility often stems from the precise arrangement of substituents on the benzene ring, which dictates their chemical reactivity and biological activity. The subject of this guide, this compound, presents a fascinating case study in electrophilic aromatic substitution. With four halogen substituents, the benzene ring is significantly deactivated towards electrophilic attack.[2][3][4] Understanding the directing effects of each substituent is therefore paramount to predicting and controlling the outcome of synthetic transformations.

Halogens are a unique class of substituents in the context of EAS. While they are deactivating due to their strong electron-withdrawing inductive effect (-I), they are also ortho, para-directing.[5][6][7] This is a consequence of their ability to donate a lone pair of electrons through resonance (+M), which can stabilize the cationic intermediate (the sigma complex or arenium ion) formed during the reaction.[6][7][8] When multiple halogens are present, their directing effects can either reinforce or oppose each other, leading to a complex regiochemical landscape.

This guide will dissect the electronic and steric factors at play in this compound to provide a predictive framework for its functionalization.

Analysis of Substituent Effects and Regioselectivity

The regiochemical outcome of an electrophilic aromatic substitution reaction is determined by the ability of the existing substituents to stabilize the carbocation intermediate formed upon attack by the electrophile.[8][9] In this compound, we have four halogen substituents: fluorine, chlorine, and two bromine atoms.

All halogens are deactivating, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene.[2][6] This deactivation is primarily due to the strong inductive electron withdrawal (-I effect) of the electronegative halogen atoms.[5][6] However, they are all ortho, para-directors because of the resonance stabilization (+M effect) they provide to the intermediate carbocation when the electrophile attacks at the ortho or para positions.[5][6][7][10]

The relative directing and deactivating strengths of the halogens follow the order: F > Cl > Br > I. Fluorine has the strongest inductive effect but also the most effective resonance donation due to better orbital overlap between its 2p orbital and the 2p orbital of carbon.[5] This can sometimes make fluorobenzene even more reactive than benzene at the para position.[5]

Let's analyze the directing effects of each substituent in this compound on the two available positions for substitution, C4 and C6:

-

Fluorine (at C2): Directs ortho to C1 (occupied) and C3 (occupied), and para to C5 (occupied). Its primary directing influence will be on the relative reactivity of the available positions.

-

Bromine (at C1): Directs ortho to C2 (occupied) and C6, and para to C4.

-

Bromine (at C3): Directs ortho to C2 (occupied) and C4, and para to C6.

-

Chlorine (at C5): Directs ortho to C4 and C6, and para to C2 (occupied).

The following table summarizes the directing effects of each halogen on the potential substitution sites:

| Position of Substitution | Directing Substituent | Relationship |

| C4 | Bromine at C1 | para |

| Bromine at C3 | ortho | |

| Chlorine at C5 | ortho | |

| C6 | Bromine at C1 | ortho |

| Bromine at C3 | para | |

| Chlorine at C5 | ortho |

As the table demonstrates, both C4 and C6 are activated by the ortho and para directing effects of the halogen substituents. To predict the major product, we must consider the relative strengths of these directing effects and steric hindrance.

Electronic Effects

The resonance stabilization of the carbocation intermediate is key. Attack at either C4 or C6 will result in a cationic intermediate that is stabilized by resonance donation from the adjacent halogens. The fluorine at C2, while not directly adjacent to either substitution site, will exert a strong deactivating inductive effect across the ring.

Steric Hindrance

Steric hindrance can play a significant role in determining the regioselectivity of electrophilic aromatic substitution, especially on polysubstituted rings.[11][12] The position between two substituents is generally disfavored for substitution. In this compound, both C4 and C6 are flanked by a bromine/chlorine and a chlorine/bromine atom, respectively. However, the C4 position is situated between a bromine and a chlorine atom, while the C6 position is adjacent to a bromine atom and a hydrogen. The space around C6 is sterically less encumbered than C4, which is ortho to two substituents (Br at C3 and Cl at C5). Therefore, electrophilic attack is more likely to occur at the C6 position .

The following diagram illustrates the directing effects of the substituents:

Caption: Directing effects of halogen substituents on the available positions.

Based on the combined analysis of electronic and steric effects, the primary site of electrophilic substitution on this compound is predicted to be the C6 position .

Experimental Protocols for Electrophilic Aromatic Substitution

Due to the highly deactivated nature of the this compound ring, forcing reaction conditions will likely be necessary to achieve successful electrophilic substitution.

Nitration

Nitration introduces a nitro (-NO2) group onto the aromatic ring. For deactivated substrates, a mixture of concentrated nitric acid and concentrated sulfuric acid is typically employed.[13][14][15] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO2+).[13][14]

Protocol:

-

Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (98%, 2.0 eq) to concentrated nitric acid (70%, 1.5 eq) at 0 °C.

-

Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of concentrated sulfuric acid in a separate flask.

-

Reaction Execution: Slowly add the solution of the substrate to the nitrating mixture at 0-5 °C with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The solid product will precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water until the washings are neutral, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Caption: A typical workflow for the nitration of a deactivated aromatic ring.

Bromination

Bromination introduces a bromine atom onto the aromatic ring. For deactivated rings, a Lewis acid catalyst such as FeBr3 or AlBr3 is required to polarize the Br-Br bond and generate a more potent electrophile.[16][17][18][19][20]

Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place this compound (1.0 eq) and anhydrous iron(III) bromide (FeBr3, 1.1 eq) in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Reagent Addition: Slowly add a solution of bromine (Br2, 1.1 eq) in the same solvent to the reaction mixture at room temperature.

-

Reaction Execution: After the addition is complete, heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bisulfite to destroy any excess bromine.

-

Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring. This reaction is generally not successful on strongly deactivated rings.[14][21][22] Therefore, achieving Friedel-Crafts acylation on this compound will be extremely challenging and may require harsh conditions and a highly reactive acylating agent.

Protocol (Attempted):

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap, and a dropping funnel, place anhydrous aluminum chloride (AlCl3, 2.0 eq) in an excess of the acyl chloride (e.g., acetyl chloride) which will also serve as the solvent.

-

Substrate Addition: Slowly add this compound (1.0 eq) to the mixture at 0 °C.

-

Reaction Execution: After the addition, allow the mixture to warm to room temperature and then heat to 50-80 °C for an extended period (12-24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate and concentrate under reduced pressure. Purification of the crude product may be attempted by column chromatography or recrystallization, though the yield is expected to be low.

Conclusion